2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide
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Overview
Description
2-Cyano-N-(furan-2-ylmethylcarbamoyl)acetamide is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group, a furan ring, and an acetamide group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyano-N-(furan-2-ylmethylcarbamoyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group and the acetamide group are particularly reactive, allowing the compound to participate in a variety of chemical transformations . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines . Substitution reactions can lead to the formation of various derivatives, depending on the nature of the substituents and reaction conditions .
Scientific Research Applications
2-Cyano-N-(furan-2-ylmethylcarbamoyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases . Additionally, the compound is used in industrial applications, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the acetamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The furan ring also contributes to its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
2-Cyano-N-(furan-2-ylmethylcarbamoyl)acetamide can be compared with other similar compounds, such as 2-cyano-N-acetamide and 2-cyanoacetate compounds . These compounds share similar structural features, including the presence of a cyano group and an acetamide group. the presence of the furan ring in this compound distinguishes it from other compounds, contributing to its unique chemical and biological properties . The furan ring enhances its reactivity and binding affinity, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C9H9N3O3 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-cyano-N-(furan-2-ylmethylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H9N3O3/c10-4-3-8(13)12-9(14)11-6-7-2-1-5-15-7/h1-2,5H,3,6H2,(H2,11,12,13,14) |
InChI Key |
RQVWCOHFYNRZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC(=O)CC#N |
Origin of Product |
United States |
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